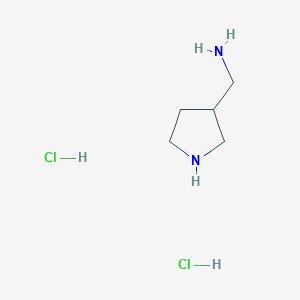![molecular formula C5H11ClN2O B6250580 [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride CAS No. 179684-70-9](/img/new.no-structure.jpg)
[(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by a pyrrolidine ring with an imine group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and formaldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the imine group. A common method involves the condensation of pyrrolidine with formaldehyde in the presence of hydrochloric acid.
Purification: The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Aldehydes and Carboxylic Acids: From oxidation reactions.
Amines: From reduction reactions.
Substituted Pyrrolidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a building block for the synthesis of bioactive molecules that may exhibit antimicrobial or antiviral properties.
Medicine
In the medical field, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
Industrially, this compound is valuable in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a useful intermediate in the large-scale synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of [(2R)-5-iminopyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
[(2S)-5-Iminopyrrolidin-2-yl]methanol hydrochloride: A stereoisomer with similar chemical properties but different biological activity.
[(2R)-5-Iminopyrrolidin-2-yl]ethanol hydrochloride: A compound with an ethyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
[(2R)-5-Iminopyrrolidin-2-yl]methanol sulfate: A sulfate salt with different solubility and stability characteristics.
Uniqueness
[(2R)-5-Iminopyrrolidin-2-yl]methanol hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable tool in synthetic and medicinal chemistry.
Properties
CAS No. |
179684-70-9 |
|---|---|
Molecular Formula |
C5H11ClN2O |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



